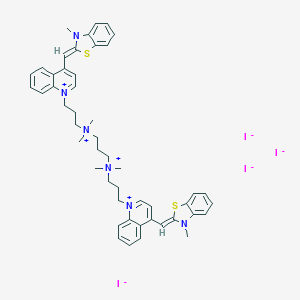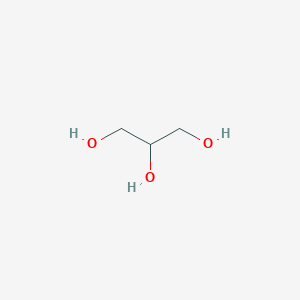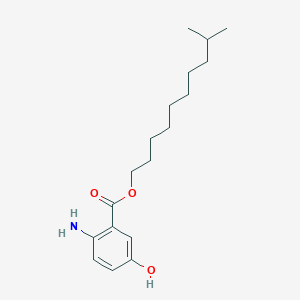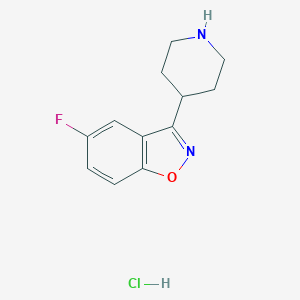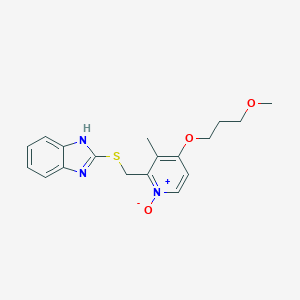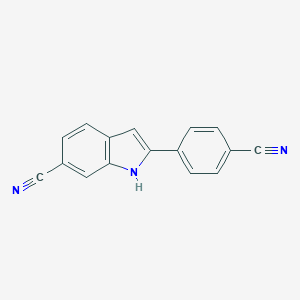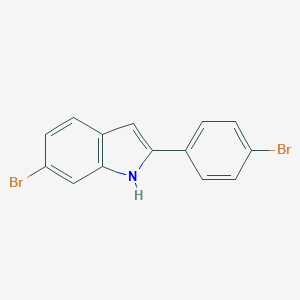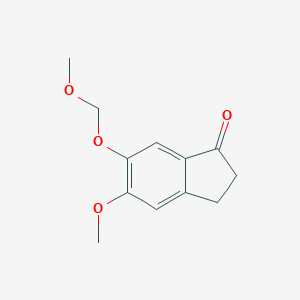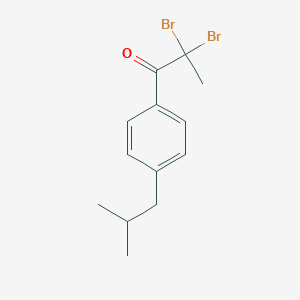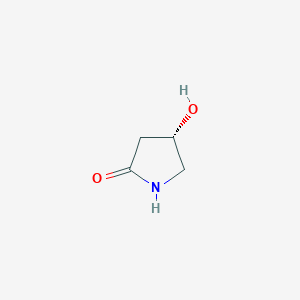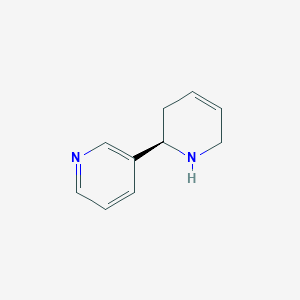
(R)-(+)-Anatabine
Übersicht
Beschreibung
®-(+)-Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family, such as tobacco and tomatoes. It is a chiral compound, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-Anatabine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyridine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods: Industrial production of ®-(+)-Anatabine may involve large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of chiral catalysts and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-(+)-Anatabine suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(+)-Anatabine undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert ®-(+)-Anatabine into its corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of ®-(+)-Anatabine can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced alkaloid derivatives.
Substitution: Alkylated or functionalized anatabine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating inflammatory pathways and its potential neuroprotective effects.
Medicine: Explored for its potential therapeutic effects in conditions such as Alzheimer’s disease and multiple sclerosis.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-(+)-Anatabine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, ®-(+)-Anatabine can reduce the production of pro-inflammatory cytokines and other mediators. Additionally, it may interact with nicotinic acetylcholine receptors, contributing to its neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Nicotine: Another alkaloid found in tobacco, known for its stimulant effects and interaction with nicotinic acetylcholine receptors.
Anabasine: A related alkaloid with similar chemical structure but different biological activities.
Cotinine: A metabolite of nicotine, used as a biomarker for nicotine exposure.
Uniqueness of ®-(+)-Anatabine: ®-(+)-Anatabine is unique due to its specific stereochemistry and its potential anti-inflammatory and neuroprotective properties. Unlike nicotine, which primarily acts as a stimulant, ®-(+)-Anatabine’s effects on inflammation and neuroprotection make it a compound of interest for therapeutic applications.
Eigenschaften
IUPAC Name |
3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPPBXUYQGUQHE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCN[C@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20486786 | |
| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126454-22-6 | |
| Record name | (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20486786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of (R)-(+)-Anatabine influence its activity compared to related compounds?
A3: Research suggests that the stereochemistry and the presence of the double bond in this compound significantly impact its pharmacological activity compared to anabasine and its isomer, isoanatabine. For example, this compound demonstrates lower potency at α4β2 nAChRs than its isomer, (R)-isoanatabine []. This difference highlights the importance of stereochemistry for receptor binding and activation. Additionally, the presence of the double bond in both this compound and isoanatabine contributes to their higher efficacy at α4β2 nAChRs compared to anabasine [].
Q2: Are there efficient enantioselective syntheses available for this compound?
A4: Yes, researchers have developed efficient enantioselective syntheses for both this compound and its enantiomer, (S)-(-)-Anatabine [, ]. These synthetic approaches allow for the production of the desired enantiomer in high enantiomeric excess, which is crucial for studying the specific biological activity of each isomer and exploring potential therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


